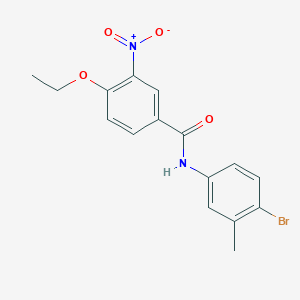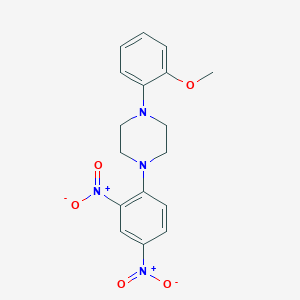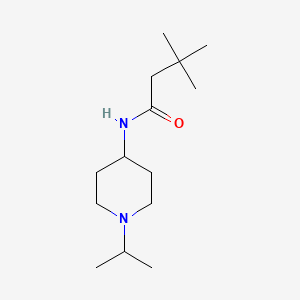![molecular formula C19H26N2O3S B5083051 2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5083051.png)
2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide, also known as AASH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. These inhibitory effects of this compound may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells. In vivo studies have shown that this compound can improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit specific enzymes and proteins. However, this compound also has some limitations, such as its high cost and limited availability. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide. One area of research is the development of this compound as a potential drug candidate for the treatment of cancer, diabetes, and neurodegenerative diseases. Another area of research is the study of the mechanism of action of this compound and its potential interactions with other enzymes and proteins. Additionally, the development of new synthesis methods for this compound may improve its availability and reduce its cost. Overall, the study of this compound has the potential to lead to new insights into the treatment of various diseases and to the development of new tools for biochemical and pharmacological research.
Métodos De Síntesis
2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide can be synthesized through a multi-step process that involves the reaction of 1-adamantylamine with p-toluenesulfonyl chloride to form 2-(1-adamantyl)-N-p-toluenesulfonyl acetamide. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce this compound. The synthesis of this compound has been optimized to yield high purity and quantity of the compound.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and neurodegenerative diseases. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme inhibition. In pharmacology, this compound has been studied for its potential as a drug delivery system and as a diagnostic tool for imaging studies.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N'-(4-methylphenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-13-2-4-17(5-3-13)25(23,24)21-20-18(22)12-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16,21H,6-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBIJETUNPOUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5082977.png)
![2-ethoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5082979.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5083001.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5083008.png)
![methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5083014.png)

![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5083016.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083019.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5083026.png)




![5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5083063.png)
